16alpha-Hydroxyestrone 16-beta-D-Glucuronide
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Overview
Description
16alpha-Hydroxyestrone 16-beta-D-Glucuronide: is a steroid glucuronide anion that is the conjugate base of this compound arising from deprotonation of the carboxylic acid function. It is a derivative of estrone, a minor estrogen metabolite, and is characterized by the presence of a hydroxy group at position 16 with an alpha-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide typically involves the glucuronidation of 16alpha-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale glucuronidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced or replaced.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized steroid derivatives, while reduction may yield less oxidized derivatives .
Scientific Research Applications
16alpha-Hydroxyestrone 16-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its role in estrogen metabolism and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in hormone-related diseases.
Industry: Used in the development of steroid-based pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide involves its interaction with estrogen receptors. Unlike other estrogens, its binding to the estrogen receptor is reported to be covalent and irreversible. This unique binding property may contribute to its distinct biological effects .
Comparison with Similar Compounds
16alpha-Hydroxyestrone: A minor estrogen metabolite with a hydroxy group at position 16.
Estriol: Another estrogen metabolite with three hydroxyl groups.
Estetrol: A naturally occurring estrogen with four hydroxyl groups.
Uniqueness: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide is unique due to its glucuronidation at the 16alpha-hydroxy position, which affects its solubility, metabolism, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18-,19?,20?,23+,24?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJQBHANCHTOW-CVDXMRACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1CC(C2=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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